Lipophilicity Differentiation: LogP Comparison of 2,4-Dichloro vs. Unsubstituted Benzoate Ester
Quinolin-8-yl 2,4-dichlorobenzoate exhibits a calculated LogP of approximately 5.00 (reported as 5.0004 by Fluorochem) . In contrast, the unsubstituted analog quinolin-8-yl benzoate (CAS 86-75-9) has a LogP of 3.454 [1]. This difference of ~1.55 log units corresponds to an approximately 35-fold higher octanol–water partition coefficient for the 2,4-dichloro derivative, indicating substantially greater lipophilicity.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.00 (calculated; Fluorochem value 5.00042523667) |
| Comparator Or Baseline | Quinolin-8-yl benzoate (CAS 86-75-9): LogP = 3.454 |
| Quantified Difference | ΔLogP ≈ +1.55 (≈35-fold higher partition coefficient) |
| Conditions | Calculated LogP values; target compound data from Fluorochem SKU F753775; comparator data from Molbase CAS 86-75-9 |
Why This Matters
Higher lipophilicity affects membrane permeability predictions, chromatographic retention, and formulation requirements; researchers selecting a building block for cell-permeable probe design may require the 2,4-dichloro variant over the unsubstituted parent.
- [1] Molbase. Quinolin-8-yl benzoate (CAS 86-75-9) – Physicochemical Properties. LogP 3.454, PSA 39.19 Ų, MW 249.26. View Source
